2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis techniques. For example, the use of microwave irradiation and one-pot multicomponent reactions can significantly enhance the efficiency and yield of the desired product . These methods are designed to be scalable and cost-effective, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth . The compound can also interact with cellular pathways involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Benzothiazolesulfonic acid: Used in the synthesis of dyes and pigments.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: A compound with similar structural features but different applications.
Uniqueness
2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H11N3O5S |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H11N3O5S/c1-8-4-2-7-11-13(8)17-16(25-11)18-14(20)12-9(15(21)22)5-3-6-10(12)19(23)24/h2-7H,1H3,(H,21,22)(H,17,18,20) |
InChI Key |
YTJYQLAQTUUDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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